ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

Overview

Description

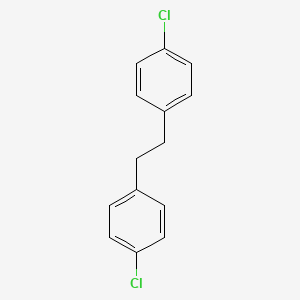

"ETHANE, 1,2-BIS(p-CHLOROPHENYL)-" (C₁₄H₁₂Cl₂, molecular weight 251.16) is a chlorinated hydrocarbon featuring two para-chlorophenyl groups attached to adjacent carbon atoms in an ethane backbone. These compounds differ in the positions of chlorine atoms and phenyl groups, influencing their chemical behavior and toxicity .

Mechanism of Action

Target of Action

4,4’-Dichlorobibenzyl, also known as 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene or ETHANE, 1,2-BIS(p-CHLOROPHENYL)-, is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .

Mode of Action

The use of 4,4’-dichlorobibenzyl has been related to its antibacterial, antiviral, and local anesthetic properties . In vitro studies with the combination of dichlorobenzyl alcohol and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold .

Biochemical Pathways

4,4’-Dichlorobibenzyl is an impurity in the synthesis of bibenzyl . It is a metabolite of bibenzyl and has been detected in urine samples . .

Pharmacokinetics

It is known that it is a metabolite of bibenzyl and has been detected in urine samples , indicating that it is metabolized and excreted by the body.

Result of Action

The primary result of 4,4’-dichlorobibenzyl’s action is the reduction of symptoms associated with mouth and throat infections . It has been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing .

Biological Activity

Ethane, 1,2-bis(p-chlorophenyl)-, also known as 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (commonly referred to as DDT), is an organochlorine compound historically used as a pesticide. Despite its effectiveness in pest control, its biological activity has raised significant concerns regarding human health and environmental safety.

- Chemical Formula : C14H12Cl2

- Molecular Weight : 251.1 g/mol

- CAS Number : 72-54-8

Ethane, 1,2-bis(p-chlorophenyl)- exhibits its biological effects primarily through neurotoxicity and endocrine disruption. The compound interferes with the normal functioning of the nervous system by affecting neurotransmitter levels and mimicking estrogenic activity, which can lead to various health issues.

Acute Effects

Exposure to Ethane, 1,2-bis(p-chlorophenyl)- can cause immediate health effects including:

- Headaches

- Dizziness

- Loss of coordination

- Personality changes

- Convulsions

- Coma

These symptoms arise from its neurotoxic properties, which affect the central nervous system .

Chronic Effects

Long-term exposure is associated with more severe health risks:

- Carcinogenic Potential : Studies indicate that this compound may be a carcinogen in humans, linked to cancers of the lung, liver, and thyroid in animal models .

- Reproductive Toxicity : Although not extensively studied for reproductive effects in humans, it is believed that Ethane, 1,2-bis(p-chlorophenyl)- may cause reproductive damage based on animal studies .

- Organ Damage : Chronic exposure can lead to liver and kidney damage .

Case Studies and Epidemiological Evidence

Research has highlighted the following findings:

- A study indicated an association between exposure to DDT and increased breast cancer risk among women who lived in agricultural areas where the pesticide was heavily used .

- Animal studies have shown that chronic exposure leads to developmental issues and reproductive harm in offspring .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane has the following chemical properties:

- Molecular Formula : CHCl

- CAS Number : 72-54-8

- Molecular Weight : 318.05 g/mol

The compound's structure features two chlorinated phenyl groups attached to a central ethane backbone, contributing to its lipophilicity and persistence in the environment.

Degradation Studies

Research has focused on the biodegradation of DDT and its metabolites in various environments. For instance, studies have demonstrated that certain bacterial strains can degrade DDT aerobically. Ralstonia eutropha A5 has shown significant transformation capabilities for DDT, reducing its concentration by approximately 50% under controlled conditions . This research has implications for bioremediation strategies aimed at cleaning up contaminated sites.

Endocrine Disruption Studies

DDT and its primary metabolite, 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), have been extensively studied for their endocrine-disrupting properties. These compounds can interfere with hormonal functions in wildlife and humans, leading to reproductive and developmental issues. Research indicates that DDE acts as a potent antiandrogen, affecting male reproductive health . Understanding these mechanisms is crucial for assessing the long-term impacts of environmental exposure to these chemicals.

Toxicology Studies

Numerous studies have investigated the acute and chronic health effects associated with exposure to DDT. Acute exposure can lead to neurological symptoms such as headaches and dizziness, while chronic exposure has been linked to liver and kidney damage as well as carcinogenic effects . These findings underscore the need for continued monitoring of DDT in environments where it may still be present.

Maternal Health Studies

Research has explored the association between maternal serum concentrations of DDT metabolites and adverse pregnancy outcomes. Some studies suggest a potential link between DDE levels and preterm birth . These findings highlight the importance of understanding the implications of historical pesticide use on current public health.

Potential Therapeutic Applications

Despite its negative connotations as a pesticide, some research suggests that components derived from DDT may have therapeutic potential. For example, studies are exploring the use of chlorinated biphenyls in developing new pharmaceuticals that target specific biological pathways . This area of research is still in its infancy but could lead to novel applications if safety concerns are addressed.

Case Studies

Comparison with Similar Compounds

Structural and Chemical Properties

Toxicity and Hazards

- ETHANE, 1,2-BIS(p-CHLOROPHENYL)-: Limited data available.

- 2,2-BIS(p-CHLOROPHENYL)ETHANE :

- 1,1-DICHLORO-2,2-BIS(p-CHLOROPHENYL)ETHANE :

- DDT: Genotoxicity: Induces DNA damage in mice and fruit flies . Carcinogenicity: Linked to liver tumors in rodents . Reproductive Effects: Reduces fertility in rats and dogs .

Workplace and Environmental Controls

- 2,2-BIS(p-CHLOROPHENYL)ETHANE : Moderate workplace precautions (e.g., ventilation, PPE) due to mutagenicity .

- 1,1-DICHLORO-2,2-BIS(p-CHLOROPHENYL)ETHANE : Requires specialized handling (e.g., closed systems, decontamination protocols) .

- DDT : Banned in many countries due to bioaccumulation and ecological toxicity .

Key Research Findings

- Structural Influence on Toxicity : The number and position of chlorine atoms significantly affect toxicity. For example, DDT’s trichloro-substitution enhances persistence and bioaccumulation compared to dichloro analogs .

- Metabolic Pathways : 2,2-substituted compounds may undergo slower degradation than 1,2-isomers, increasing environmental retention .

- Mutagenicity Trends: Chlorinated ethane derivatives with multiple substituents (e.g., DDT) show stronger genotoxic effects than simpler analogs .

Preparation Methods

Classical Condensation Method Using Chlorobenzene and Chloral

One historically significant method involves the condensation of chlorobenzene with chloral (trichloroacetaldehyde) under acidic conditions to form chlorinated bibenzyl derivatives. This approach is closely related to the synthesis of related compounds such as DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), but can be adapted to yield ETHANE, 1,2-BIS(p-CHLOROPHENYL)- by controlling reaction parameters and chlorination steps.

- Condensation Reaction: Chlorobenzene reacts with chloral in the presence of sulfuric acid at low temperatures (-20 to -15 °C), forming an intermediate organic phase containing bis(chlorophenyl) derivatives.

- Phase Separation and Washing: The organic phase is separated from the aqueous acidic phase containing sulfuric acid and parasubstituted chlorobenzenesulfonic acid. Washing with water or sodium carbonate removes impurities.

- Dehydrochlorination and Chlorination: The intermediate bis(chlorophenyl) trichloroethane undergoes controlled dehydrochlorination and subsequent chlorination to adjust the chlorine content and achieve the desired ethane derivative structure.

- Purification: The product is purified by hydrodistillation and acid/base washes to isolate the target compound in molten or crystalline form.

Alternative Synthetic Routes

Other preparation methods involve:

- Direct Coupling of p-Chlorophenyl Ethyl Derivatives: Utilizing 1-chloro-4-(2-(4-chlorophenyl)ethyl)benzene as a precursor, synthesized via coupling reactions between para-chlorophenyl ethyl halides and aromatic rings under catalytic conditions.

- Catalytic Hydrogenation or Reduction: Reduction of chlorinated stilbene or bibenzyl precursors to yield the ethane backbone with para-chlorophenyl substituents.

- Radical or Photochemical Chlorination: Controlled chlorination of bibenzyl compounds to introduce chlorine atoms at specific positions, often using chlorine gas under UV light or radical initiators like azobisisobutyronitrile.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- The condensation reaction between chlorobenzene and chloral is highly sensitive to temperature and acid concentration, influencing the selectivity and yield of the bis(chlorophenyl) ethane derivatives.

- Use of dimethyl benzyl lauryl ammonium chloride as a phase transfer catalyst significantly improves dehydrochlorination efficiency and product purity.

- Radical chlorination under UV or mercury lamp irradiation with azobisisobutyronitrile as initiator allows precise control over chlorine incorporation, preventing overchlorination or degradation.

- The final product exhibits characteristic spectral properties consistent with the para-chlorophenyl substitution pattern, confirmed by NMR, IR, and mass spectrometry analyses.

- Crystallographic studies reveal the molecular conformation and packing in the solid state, aiding in purity assessment and structural confirmation.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Chlorobenzene + Chloral Condensation | Chlorobenzene, chloral, sulfuric acid | Acid-catalyzed condensation | High yield, well-established | Requires careful temperature control |

| Dehydrochlorination + Chlorination | Bis(chlorophenyl) trichloroethane intermediates | Base-catalyzed elimination and radical chlorination | Good selectivity, scalable | Use of toxic chlorine gas and mercury lamps |

| Coupling of p-chlorophenyl ethyl halides | p-Chlorophenyl ethyl halides, catalysts | Nucleophilic substitution or coupling | Direct synthesis route | May require expensive catalysts or harsh conditions |

| Reduction of chlorinated stilbenes | Chlorinated stilbenes | Catalytic hydrogenation | Cleaner reaction conditions | Requires hydrogenation setup |

Properties

IUPAC Name |

1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHGRQSFMYIQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200178 | |

| Record name | Ethane, 1,2-bis(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-35-3 | |

| Record name | 1,2-Bis(4-chlorophenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-bis(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005216353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-bis(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis-(4-chlorophenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Bis(4-chlorophenyl)ethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB48M57AG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.